2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide: is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives This compound is characterized by the presence of a thiazole ring and a benzo[e][1,2,4]thiadiazine ring system, which are linked through a thioether bridge
Mechanism of Action
Target of Action
The primary target of the compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
This compound interacts with its target by inhibiting the sodium-chloride symporter . This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased ion concentration in the urine and promoting water loss from the body .
Biochemical Pathways
The action of this compound affects the renin-angiotensin-aldosterone system (RAAS) . By promoting diuresis, it reduces blood volume and decreases the workload on the heart. Additionally, it can cause loss of potassium and an increase in serum uric acid .
Pharmacokinetics
Like other thiazides, it is expected to have good oral bioavailability and is likely to be excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action result in a decrease in blood pressure and reduction of edema . This is achieved through the diuretic effect of the compound, which reduces blood volume and thus decreases blood pressure .
Action Environment
Environmental factors such as diet and kidney function can influence the action, efficacy, and stability of this compound. For instance, a diet high in sodium can counteract the diuretic effect of the compound, while impaired kidney function can affect the compound’s excretion and thus its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
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Formation of the Benzo[e][1,2,4]thiadiazine Ring:
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Thioether Formation:
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Acetamide Formation:
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
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Reduction:
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Substitution:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzo[e][1,2,4]thiadiazine derivatives.
Scientific Research Applications
Comparison with Similar Compounds
- 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins
Comparison:
- Uniqueness: The presence of both the thiazole and benzo[e][1,2,4]thiadiazine rings linked through a thioether bridge makes 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide unique compared to other similar compounds .
- Applications: While similar compounds may also exhibit antimicrobial and antifungal properties, the specific structure of this compound may offer enhanced activity and selectivity .
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3S3/c13-7-1-2-8-9(5-7)23(19,20)17-12(15-8)22-6-10(18)16-11-14-3-4-21-11/h1-5H,6H2,(H,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZECZMWKVCVLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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